2,4-Difluoro-5-nitroaniline
Overview
Description
2,4-Difluoro-5-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.10 g/mol . It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions, and a nitro group is substituted at the 5 position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-nitroaniline typically involves the nitration of 2,4-difluoroaniline. The process can be summarized as follows:
Nitration Reaction: 2,4-difluoroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5 position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Nucleophiles: Sodium methoxide, methanol.
Major Products:
Reduction Product: 2,4-Difluoro-5-aminoaniline.
Substitution Product: 2,4-Dimethoxy-5-nitroaniline.
Scientific Research Applications
2,4-Difluoro-5-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The fluorine atoms enhance the compound’s stability and influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- 4,5-Difluoro-2-nitroaniline
- 2,4-Difluoro-3-nitroaniline
- 2,4-Difluoro-6-nitroaniline
Comparison: 2,4-Difluoro-5-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns and applications in various fields .
Properties
IUPAC Name |
2,4-difluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNQLCSOFZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374273 | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123344-02-5 | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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